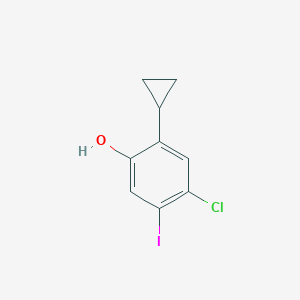

4-Chloro-2-cyclopropyl-5-iodophenol

Beschreibung

4-Chloro-2-cyclopropyl-5-iodophenol is a halogenated phenolic compound featuring a cyclopropyl substituent at the 2-position and iodine at the 5-position. This compound combines electron-withdrawing (chlorine, iodine) and sterically bulky (cyclopropyl) groups, which influence its physicochemical properties and reactivity. However, detailed experimental data for this specific compound remain scarce in published literature.

Eigenschaften

Molekularformel |

C9H8ClIO |

|---|---|

Molekulargewicht |

294.51 g/mol |

IUPAC-Name |

4-chloro-2-cyclopropyl-5-iodophenol |

InChI |

InChI=1S/C9H8ClIO/c10-7-3-6(5-1-2-5)9(12)4-8(7)11/h3-5,12H,1-2H2 |

InChI-Schlüssel |

NHRJUPBSVAKEFR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=CC(=C(C=C2O)I)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-cyclopropylphenol with iodine in the presence of a suitable base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 4-Chloro-2-cyclopropyl-5-iodophenol may involve large-scale nucleophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-cyclopropyl-5-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine substituent can be replaced by other groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various aryl and alkyl derivatives.

Oxidation Products: Quinones.

Reduction Products: Hydroquinones.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-cyclopropyl-5-iodophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodophenol involves its interaction with molecular targets through its phenolic and halogen substituents. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 4-Chloro-2-cyclopropyl-5-iodophenol and Analogues

Substituent Effects on Reactivity and Stability

- Halogen Influence: The iodine atom in 4-Chloro-2-cyclopropyl-5-iodophenol increases molecular weight and polarizability compared to chlorine-only analogues (e.g., 2-amino-4-chlorophenol, MW 143.57) . Iodine’s large atomic radius may enhance susceptibility to nucleophilic aromatic substitution but reduce solubility in polar solvents.

- Cyclopropyl vs. In contrast, isopropyl or methyl groups (e.g., 4-Chloro-2-isopropyl-5-methylphenol ) offer greater rotational freedom and lipophilicity.

- Functional Group Diversity: Unlike 5-Chloro-2-(4-isopropylphenoxy)aniline , which contains an ether and aniline group, the target compound lacks nitrogen-based functionality, limiting its participation in hydrogen-bonding networks.

Physicochemical Properties

- Acidity: The phenolic –OH group’s acidity is influenced by substituents. Chlorine and iodine (electron-withdrawing) increase acidity compared to alkylated derivatives (e.g., 4-Chloro-2-isopropyl-5-methylphenol). However, the cyclopropyl group’s electron-donating nature via hyperconjugation may partially counteract this effect.

- Thermal Stability: Halogenated phenols generally exhibit lower thermal stability due to C–X bond dissociation. The C–I bond in the target compound is weaker than C–Cl, suggesting higher reactivity under thermal stress compared to 2-amino-4-chlorophenol .

Biologische Aktivität

4-Chloro-2-cyclopropyl-5-iodophenol is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClIO |

| Molecular Weight | 294.51 g/mol |

| IUPAC Name | 4-chloro-2-cyclopropyl-5-iodophenol |

| InChI | InChI=1S/C9H8ClIO/c10-7-3-6(5-1-2-5)9(12)4-8(7)11/h3-5,12H,1-2H2 |

| InChI Key | NHRJUPBSVAKEFR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC(=C(C=C2O)I)Cl |

The biological activity of 4-Chloro-2-cyclopropyl-5-iodophenol is primarily attributed to its ability to interact with various molecular targets through its phenolic and halogen substituents. The compound can form hydrogen bonds and halogen bonds , which influence the structure and function of target biomolecules. This interaction may result in:

- Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Cellular Process Disruption: It can interfere with cellular signaling processes, potentially influencing cell proliferation and apoptosis.

Biological Activities

Research indicates that 4-Chloro-2-cyclopropyl-5-iodophenol exhibits several promising biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

- Anticancer Properties: Some studies have explored its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Modulation: The compound has been investigated for its ability to modulate enzyme activity, which could have implications in drug development.

Antimicrobial Activity

A study highlighted the effectiveness of 4-Chloro-2-cyclopropyl-5-iodophenol against various bacterial strains. The compound demonstrated significant inhibition at concentrations below 100 µM, suggesting a potent antimicrobial effect.

Anticancer Research

In vitro experiments revealed that 4-Chloro-2-cyclopropyl-5-iodophenol induced apoptosis in human cancer cell lines, with IC50 values ranging from 10 to 30 µM. This effect was attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.

Enzyme Inhibition Studies

Research focusing on enzyme interactions showed that 4-Chloro-2-cyclopropyl-5-iodophenol inhibits specific kinases involved in cancer progression. The inhibition was characterized by kinetic studies revealing a competitive inhibition mechanism.

Comparative Analysis with Similar Compounds

The biological activity of 4-Chloro-2-cyclopropyl-5-iodophenol can be compared with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Iodophenol | Moderate | Low | Non-specific |

| 2-Chloro-5-iodophenol | Low | Moderate | Non-specific |

| 4-Chloro-2-cyclopropylphenol | None | High | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.